N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine

Description

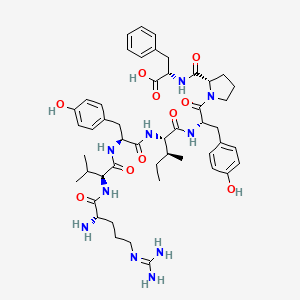

N⁵-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine is a synthetic heptapeptide characterized by a unique post-translational modification on the ornithine residue (N⁵-diaminomethylidene group). This modification introduces a guanidino-like moiety, which may enhance hydrogen-bonding interactions and stability compared to unmodified ornithine-containing peptides . The peptide sequence includes two tyrosine residues (positions 3 and 5), a valine (position 2), isoleucine (position 4), proline (position 6), and phenylalanine (position 7).

Properties

CAS No. |

918544-47-5 |

|---|---|

Molecular Formula |

C49H68N10O10 |

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H68N10O10/c1-5-29(4)41(58-43(63)36(25-31-15-19-33(60)20-16-31)54-45(65)40(28(2)3)57-42(62)35(50)13-9-23-53-49(51)52)46(66)55-37(26-32-17-21-34(61)22-18-32)47(67)59-24-10-14-39(59)44(64)56-38(48(68)69)27-30-11-7-6-8-12-30/h6-8,11-12,15-22,28-29,35-41,60-61H,5,9-10,13-14,23-27,50H2,1-4H3,(H,54,65)(H,55,66)(H,56,64)(H,57,62)(H,58,63)(H,68,69)(H4,51,52,53)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI Key |

YSVJONDWYLRMIU-VMTJQXTBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves multiple steps, starting from the individual amino acids. The synthetic route typically includes the following steps:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.

Coupling Reactions: The amino acids are sequentially coupled using reagents such as carbodiimides (e.g., DCC) or other coupling agents.

Deprotection: The protecting groups are removed to yield the final peptide.

Industrial production methods may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides .

Chemical Reactions Analysis

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residues, leading to the formation of dityrosine or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.

Substitution: Nucleophilic substitution reactions can occur at specific sites, depending on the presence of reactive groups.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., dithiothreitol), and nucleophiles (e.g., amines) .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and reactions.

Biology: It serves as a tool for investigating protein-protein interactions and enzyme-substrate interactions.

Medicine: It has potential therapeutic applications, including as a drug candidate for targeting specific diseases.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity places it within a class of modified oligopeptides. Key comparisons include:

Key Differentiators

- Modification at Ornithine: The N⁵-diaminomethylidene group distinguishes this compound from unmodified ornithine-containing peptides (e.g., ornithine-vasopressin analogs). This group may mimic arginine’s guanidino functionality, enhancing binding affinity to anionic targets like heparin sulfate proteoglycans .

- Sequence Diversity : The inclusion of two tyrosine residues and isoleucine increases hydrophobicity compared to shorter peptides like L-tyrosyl-taurine, which lacks branched aliphatic chains .

Pharmacokinetic and Stability Considerations

- Metabolic Stability: The proline residue and diaminomethylidene modification likely confer resistance to enzymatic cleavage, as seen in other proline-rich peptides (e.g., cyclosporine derivatives). This contrasts with acetylated dipeptides (e.g., N-acetyl-L-phenylalanyl-L-tyrosine), which are rapidly hydrolyzed in vivo .

- Solubility : The compound’s hydrophobicity may limit aqueous solubility compared to sulfonated analogs like L-tyrosyl-taurine, which exhibit improved solubility due to the taurine moiety .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine, a complex peptide, has garnered attention in the field of biochemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies supported by data tables and research findings.

Molecular Characteristics

- Molecular Formula: CHNO

- Molecular Weight: 991.1 g/mol

- CAS Number: 502545-69-9

The compound consists of a series of amino acids linked by peptide bonds, with the unique modification of a diaminomethylidene group that may influence its biological activity.

Synthesis

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of protected amino acids to form the desired peptide chain. The key steps include:

- Resin Loading: Attachment of the first amino acid to a solid resin.

- Deprotection: Removal of protecting groups from the amino acids.

- Coupling: Activation and coupling of the next amino acid.

- Repetition: Repeating deprotection and coupling until the sequence is complete.

- Cleavage: Cleaving the peptide from the resin and deprotecting to yield the final product.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation: Interaction with cell surface receptors can alter signaling pathways, potentially affecting cell growth and differentiation.

- Protein Interaction Disruption: It may stabilize or disrupt interactions between proteins, influencing various cellular processes .

Case Studies and Research Findings

-

Anticancer Activity:

- A study demonstrated that modifications in similar peptides could enhance their potency against cancer cell lines such as MCF-7 (human breast carcinoma) and SCC25 (squamous cell carcinoma). The presence of specific amino acid substitutions was shown to significantly increase cytotoxicity compared to standard treatments like methotrexate .

- Neuroprotective Effects:

- Antiviral Properties:

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Receptor modulation |

| PT523 | Potent against DHFR | Competitive inhibition |

| Methotrexate | Anticancer | Folate analog |

This table illustrates how this compound compares with other compounds regarding biological activity and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.